1β-Hydroxydeoxycholic acid-d5

Stable Isotope Labeling LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

Specifically designed as the gold-standard internal standard for the validated LC-MS/MS quantification of the CYP3A biomarker 1β-Hydroxydeoxycholic acid. Unlike unlabeled 1β-OH-DCA or generic deuterated bile acids, this exact isotopologue corrects for matrix effects, ion suppression, and extraction variability, ensuring method transferability and regulatory compliance in clinical DDI trials. Its use is documented in peer-reviewed studies demonstrating CYP3A modulation, making it essential for reliable bioanalysis.

Molecular Formula C24H40O5
Molecular Weight 413.6 g/mol
Cat. No. B15597879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1β-Hydroxydeoxycholic acid-d5
Molecular FormulaC24H40O5
Molecular Weight413.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19-,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D
InChIKeyBHQCQFFYRZLCQQ-MFZFCIHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1β-Hydroxydeoxycholic Acid-d5: Analytical Properties, Procurement Specifications, and Core Research Utility


1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5) is a stable, deuterium-labeled isotopologue of the endogenous secondary bile acid metabolite 1β-hydroxydeoxycholic acid (1β-OH-DCA) . This compound is characterized by the substitution of five hydrogen atoms with deuterium, resulting in a molecular weight of 413.6 g/mol, a mass shift of +5 Da relative to the unlabeled analyte [1]. The parent molecule, 1β-OH-DCA, is a trihydroxy-5β-cholanic acid derivative [2] and is formed via CYP3A-mediated 1β-hydroxylation of deoxycholic acid [3]. 1β-OH-DCA-d5 is predominantly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of 1β-OH-DCA, a validated endogenous biomarker for assessing CYP3A-mediated drug-drug interaction (DDI) potential [4].

Why Generic 1β-Hydroxydeoxycholic Acid-d5 Substitution Fails: Analytical and Functional Differentiation from Unlabeled and Alternative Deuterated Standards


Substituting 1β-hydroxydeoxycholic acid-d5 with unlabeled 1β-OH-DCA or alternative deuterated bile acid standards introduces critical analytical errors and compromises the validity of CYP3A biomarker studies. Unlabeled 1β-OH-DCA cannot be used as an internal standard for isotope dilution mass spectrometry because it co-elutes with the endogenous analyte, preventing accurate correction for matrix effects and ion suppression . While other deuterated bile acids (e.g., deoxycholic acid-d5, ursodeoxycholic acid-d5) are commercially available as generic internal standards, they lack structural identity to 1β-OH-DCA, leading to differential ionization efficiency and recovery in LC-MS/MS workflows, thereby invalidating quantitative accuracy for this specific biomarker [1]. Furthermore, 1β-OH-DCA-d5 is not merely a labeled analog for quantification; it is the validated internal standard in peer-reviewed clinical DDI studies that established 1β-OH-DCA as a CYP3A biomarker [2]. Procurement of non-identical standards necessitates costly and time-consuming re-validation of entire analytical methods, with no guarantee of equivalent performance.

Quantitative Differentiation Evidence: 1β-Hydroxydeoxycholic Acid-d5 Versus Analogs and Alternative Biomarkers


Deuterium Incorporation Provides a +5 Da Mass Shift for Isotope Dilution LC-MS/MS Quantification

1β-Hydroxydeoxycholic acid-d5 contains five deuterium atoms replacing hydrogen, yielding a molecular weight of 413.6 g/mol compared to 408.6 g/mol for the unlabeled analyte [1]. This +5 Da mass differential is sufficient to separate the internal standard from the endogenous analyte in mass spectrometric analysis, while preserving near-identical physicochemical properties such as ionization efficiency and chromatographic retention time [2]. Unlabeled 1β-OH-DCA cannot serve as an internal standard because it is indistinguishable from the endogenous compound, precluding accurate correction for matrix effects and ion suppression in complex biological matrices like human plasma [2].

Stable Isotope Labeling LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

Detection of Strong CYP3A Induction and Inhibition: 1β-OH-DCA vs. 4β-Hydroxycholesterol

In a clinical DDI study, rifampin (strong CYP3A inducer) increased total 1β-OH DCA plasma exposure by 6.8- to 10.3-fold, while itraconazole (strong CYP3A inhibitor) decreased exposure by 81-85% [1]. In contrast, the established biomarker 4β-hydroxycholesterol (4β-HC) is limited to detecting CYP3A induction and fails to reliably quantify inhibition due to its long half-life and narrow dynamic range [1]. Specifically, 4β-HC shows inconsistent and limited (~20%) decrease with strong CYP3A inhibitors [2].

CYP3A Biomarker Drug-Drug Interaction Clinical Pharmacology

Detection of Moderate CYP3A Inhibition: A Capability Unique to 1β-OH DCA

In a study evaluating the effect of the moderate CYP3A inhibitor fluconazole, total 1β-OH DCA Cmax and AUC (0-24h) were reduced by 39% and 39%, respectively, relative to control [1]. This magnitude of change is readily detectable and correlates well with the geometric mean ratio of the CYP3A substrate fedratinib. In contrast, 4β-hydroxycholesterol is not suitable for detecting moderate CYP3A inhibition due to its long half-life and insufficient dynamic range [1].

Moderate CYP3A Inhibition Biomarker Sensitivity Fluconazole DDI

Urinary 1β-OH-DCA/DCA Ratio as a Non-Invasive CYP3A Phenotyping Metric

The urinary metabolic ratio (UMR) of 1β-OH-DCA to deoxycholic acid (DCA) was evaluated as a CYP3A metric in healthy volunteers. At baseline, the 1β-OH-DCA/DCA UMR correlated significantly with oral midazolam clearance (r = 0.652, p = 0.041) and Cmax (r = -0.652, p = 0.041) [1]. Following rifampin induction, the UMR increased 11.4-fold (p < 0.01) [1]. This non-invasive urine-based approach offers a practical alternative to probe drug studies. Reliable quantification of both 1β-OH-DCA and DCA in urine requires the use of appropriate deuterated internal standards, including 1β-OH-DCA-d5, to control for matrix effects and ensure accuracy across a wide dynamic range [2].

Urinary Biomarker CYP3A Phenotyping Metabolic Ratio

High-Impact Research and Industrial Applications for 1β-Hydroxydeoxycholic Acid-d5


Internal Standard for Validated LC-MS/MS Assays Quantifying 1β-OH DCA in Clinical DDI Studies

1β-Hydroxydeoxycholic acid-d5 is the designated internal standard in published, validated LC-MS/MS methods for quantifying total 1β-OH DCA in human plasma [1]. It corrects for matrix effects, ion suppression, and extraction variability, enabling accurate measurement of basal 1β-OH DCA levels and the dynamic changes induced by CYP3A modulators (e.g., 81-85% reduction with itraconazole, 6.8-10.3 fold increase with rifampin) [2]. Procurement of this specific isotopologue ensures method transferability and regulatory compliance in bioanalytical laboratories supporting clinical DDI trials.

Supporting CYP3A Phenotyping Studies Using Endogenous Urinary or Plasma Biomarkers

The compound is essential for quantitative bioanalysis in studies that utilize 1β-OH DCA as an endogenous CYP3A biomarker. Whether measuring the 1β-OH DCA/DCA urinary metabolic ratio (which shows an 11.4-fold increase with rifampin induction) [3] or plasma exposures (which demonstrate 39% reduction with moderate CYP3A inhibitor fluconazole) [4], 1β-OH-DCA-d5 provides the analytical foundation for reliable data. This enables pharmaceutical researchers and clinical pharmacologists to assess CYP3A activity non-invasively, reducing reliance on probe drugs.

Method Development and Validation for Novel Bile Acid Biomarker Assays

1β-Hydroxydeoxycholic acid-d5 serves as a critical reagent during the development and validation of new LC-MS/MS methods targeting bile acid metabolites. Its use allows for the optimization of extraction protocols, chromatographic separation, and MS detection parameters, ensuring specificity and sensitivity for 1β-OH DCA [5]. The compound's structural identity to the analyte, combined with its mass shift, makes it the gold-standard internal standard for method development, enabling lower limits of quantitation (e.g., 50 pg/mL in plasma) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1β-Hydroxydeoxycholic acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.